molecular formula C15H12N4O4S B2733927 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 891118-61-9

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2733927
M. Wt: 344.35
InChI Key: RMWXEMUFNIVMIW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include studying the reaction mechanism, the reaction rate, and the products of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1,3,4-Oxadiazole Core in Drug Development

The 1,3,4-oxadiazole core is noted for its wide range of pharmacological properties, making it a significant structural element in medicinal chemistry. Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. This makes them valuable as synthetic medicinal chemistry surrogates of carboxylic acids, carboxamides, and esters, with applications extending to polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors (Rana, Salahuddin, & Sahu, 2020).

Synthetic Approaches and Biological Orientation

The synthesis and application of hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles are of particular interest due to their promising bioactivities, including antitumor, antifungal, antituberculous, antimalarial, and antibacterial effects. Literature emphasizes the significance of biologically oriented drug synthesis (BIODS) using these heterocyclic systems, highlighting their potential in the development of new therapeutic agents (Karpenko, Panasenko, & Knysh, 2020).

Therapeutic Applications

Further exploration into the therapeutic worth of 1,3,4-oxadiazole-tailored compounds reveals their significant potential across a range of medical applications. These compounds have been explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This diversity underscores the oxadiazole ring's role in developing more active and less toxic medicinal agents, fostering new designs in drug development (Verma et al., 2019).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’re interested in, feel free to ask!


properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-3-4-9(2)10(7-8)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWXEMUFNIVMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

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